N,N-dimethyl-N-{4-[1-[(4-methylphenyl)sulfonyl]-3-(morpholin-4-ylcarbonyl)imidazolidin-2-yl]phenyl}amine
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Overview
Description
N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazolidine ring, followed by the introduction of the morpholine and sulfonyl groups. The final step usually involves the methylation of the aniline nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of sulfonyl groups or the reduction of other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE involves its interaction with specific molecular targets. The sulfonyl and morpholine groups play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The imidazolidine ring may also contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-DIMETHYL-4-[1-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)IMIDAZOLIDIN-2-YL]ANILINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H30N4O4S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H30N4O4S/c1-18-4-10-21(11-5-18)32(29,30)27-13-12-26(23(28)25-14-16-31-17-15-25)22(27)19-6-8-20(9-7-19)24(2)3/h4-11,22H,12-17H2,1-3H3 |
InChI Key |
QAPCXXAXTDYWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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